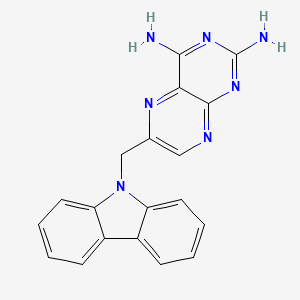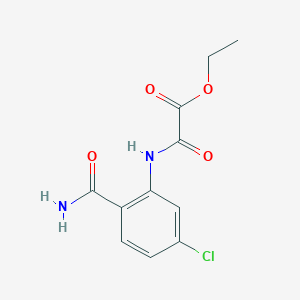
6-Methylhept-5-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylhept-5-en-1-ol is an organic compound with the molecular formula C8H16O. It is a colorless liquid with a pleasant odor and is used in various applications, including as a fragrance ingredient and an intermediate in organic synthesis. The compound is characterized by a heptene backbone with a methyl group at the sixth position and a hydroxyl group at the first position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of Methylheptenone: One common method for preparing 6-Methylhept-5-en-1-ol is by the reduction or catalytic hydrogenation of methylheptenone.
From Geranonitrile: Another method involves boiling geranonitrile with alcoholic potassium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of methylheptenone, which is a more scalable and efficient process for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 6-Methylhept-5-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 6-Methyl-5-heptene-1-one.
Reduction: Formation of 6-Methylheptanol.
Substitution: Formation of 6-Methyl-5-heptene-1-chloride.
Wissenschaftliche Forschungsanwendungen
6-Methylhept-5-en-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-Methylhept-5-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a signaling molecule, influencing various cellular processes. The hydroxyl group allows it to form hydrogen bonds, which can affect its interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
6-Methyl-5-hepten-2-one: This compound has a similar structure but with a ketone group instead of a hydroxyl group.
6-Methyl-5-hepten-2-ol: Another similar compound with a hydroxyl group at a different position.
Uniqueness: 6-Methylhept-5-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its hydroxyl group at the first position makes it particularly useful in certain synthetic applications and as a fragrance ingredient.
Eigenschaften
Molekularformel |
C8H16O |
|---|---|
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
6-methylhept-5-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h6,9H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
NNIZQWMPDOFRLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCCCO)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-3-acetoxybenzo[b]thiophene](/img/structure/B8368170.png)


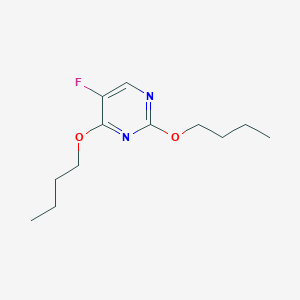

![Dibenzo[b,d]furan-4-yltrimethylsilane](/img/structure/B8368212.png)
![3-amino-8-bromo-5,6-dihydrobenzo[f]quinazolin-1(2H)-one](/img/structure/B8368226.png)

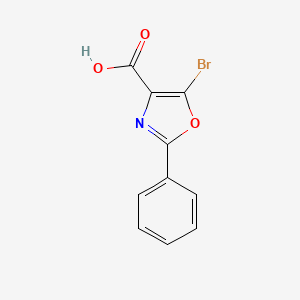
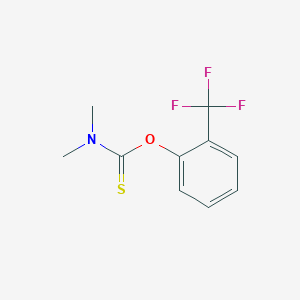
![l-[(4-Benzyl-1-piperazinyl)methyl]ethanecarbonitrile](/img/structure/B8368243.png)
